molecular formula C13H20N2O5S B10850804 N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide

N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide

Cat. No.: B10850804
M. Wt: 316.38 g/mol
InChI Key: ZYLWBHCVEZSQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide is a synthetic compound known for its selective inhibition of cyclooxygenase-2 (COX-2) enzyme. This compound is part of the sulfonamide class and has been studied for its potential anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-hexyloxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide has been extensively studied for its applications in various fields:

Mechanism of Action

The primary mechanism of action of N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide is the selective inhibition of the COX-2 enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide is unique due to its specific hexyloxy substitution, which may confer different pharmacokinetic properties compared to other COX-2 inhibitors. This structural difference can affect its solubility, absorption, and overall efficacy .

Properties

Molecular Formula

C13H20N2O5S

Molecular Weight

316.38 g/mol

IUPAC Name

N-(2-hexoxy-4-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C13H20N2O5S/c1-3-4-5-6-9-20-13-10-11(15(16)17)7-8-12(13)14-21(2,18)19/h7-8,10,14H,3-6,9H2,1-2H3

InChI Key

ZYLWBHCVEZSQJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.